molecular formula C22H20BrN B14006738 9-Benzyl-2-bromo-N,N-dimethyl-9H-fluoren-9-amine CAS No. 71740-41-5

9-Benzyl-2-bromo-N,N-dimethyl-9H-fluoren-9-amine

Cat. No.: B14006738
CAS No.: 71740-41-5
M. Wt: 378.3 g/mol
InChI Key: YATDANTVIIBGJV-UHFFFAOYSA-N
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Description

9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine is a chemical compound with the molecular formula C22H20BrN It is characterized by the presence of a benzyl group, a bromine atom, and a dimethylamine group attached to a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine typically involves the bromination of a fluorene derivative followed by the introduction of the benzyl and dimethylamine groups. One common method involves the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromo-9-fluorenone is then subjected to reductive amination with benzylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride to yield the final product .

Industrial Production Methods

Industrial production of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or nucleic acids, thereby modulating their function. The presence of the bromine atom and the dimethylamine group can influence the compound’s reactivity and binding affinity. Additionally, its fluorescent properties make it useful for tracking and imaging applications .

Comparison with Similar Compounds

Similar Compounds

  • 9-benzyl-2-bromo-fluorene
  • 9-benzyl-N,N-dimethyl-fluoren-9-amine
  • 2-bromo-N,N-dimethyl-fluoren-9-amine

Uniqueness

Compared to similar compounds, 9-benzyl-2-bromo-N,N-dimethyl-fluoren-9-amine stands out due to the combined presence of the benzyl, bromine, and dimethylamine groups. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

71740-41-5

Molecular Formula

C22H20BrN

Molecular Weight

378.3 g/mol

IUPAC Name

9-benzyl-2-bromo-N,N-dimethylfluoren-9-amine

InChI

InChI=1S/C22H20BrN/c1-24(2)22(15-16-8-4-3-5-9-16)20-11-7-6-10-18(20)19-13-12-17(23)14-21(19)22/h3-14H,15H2,1-2H3

InChI Key

YATDANTVIIBGJV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

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